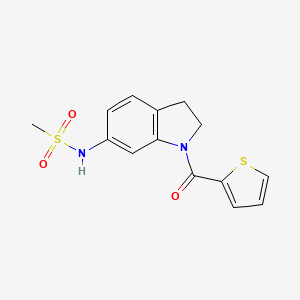

N-(4-(N-(1-(thiophene-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide

Overview

Description

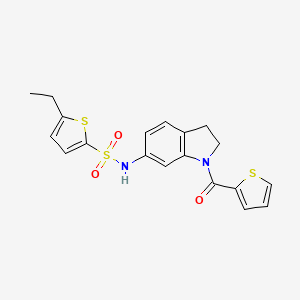

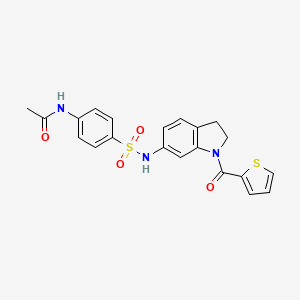

“N-(4-(N-(1-(thiophene-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It contains several functional groups including an indole group, a thiophene group, a sulfamoyl group, and an acetamide group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole and thiophene groups are both aromatic, meaning they have a ring structure with alternating single and double bonds . The sulfamoyl group contains sulfur and nitrogen atoms, while the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group in the acetamide could undergo nucleophilic acyl substitution reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of polar groups like sulfamoyl and acetamide would likely make the compound more soluble in polar solvents .Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives play a crucial role in medicinal chemistry. Researchers have identified various pharmacological properties associated with these compounds:

- Anticancer Properties : Some thiophene derivatives exhibit anticancer effects, making them promising candidates for drug development .

- Anti-Inflammatory Activity : Certain thiophene-based molecules possess anti-inflammatory properties, which could be harnessed for therapeutic purposes .

- Antimicrobial Effects : Thiophene derivatives have demonstrated antimicrobial activity against bacteria and other pathogens .

- Cardiovascular Health : Compounds containing the thiophene ring system may have antihypertensive and anti-atherosclerotic effects .

Organic Electronics and Semiconductors

Thiophene derivatives find applications in organic electronics and semiconductors:

- Organic Field-Effect Transistors (OFETs) : The thiophene ring system contributes to the development of organic semiconductors used in OFETs .

- Organic Light-Emitting Diodes (OLEDs) : Researchers have explored thiophene-based materials for OLED fabrication .

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various applications.

Synthesis Strategies

Several synthetic methods yield thiophene derivatives:

- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives .

- Cu-Catalyzed Intramolecular Arylthiolation : This strategy has been employed for the synthesis of thiophene derivatives .

Specific Compounds

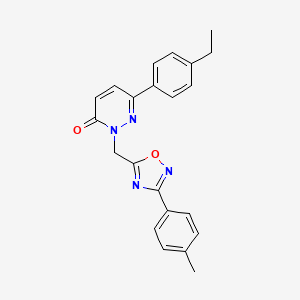

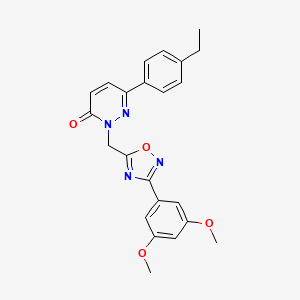

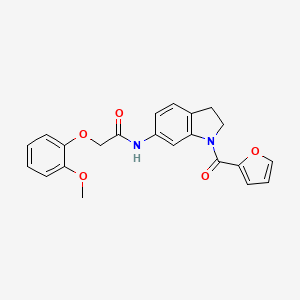

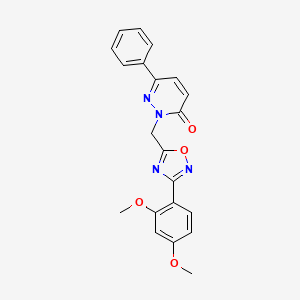

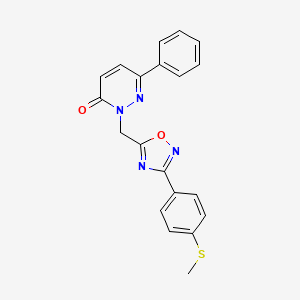

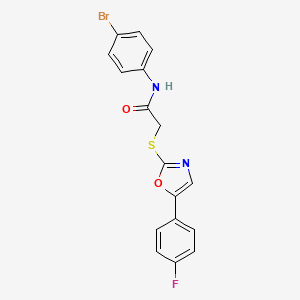

Let’s explore some relevant biological compounds based on the thiophene framework:

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by binding to a specific protein or enzyme, inhibiting its function . The presence of an indole group suggests that this compound might interact with proteins or enzymes that recognize this structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it.

Future Directions

properties

IUPAC Name |

N-[4-[[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S2/c1-14(25)22-16-6-8-18(9-7-16)30(27,28)23-17-5-4-15-10-11-24(19(15)13-17)21(26)20-3-2-12-29-20/h2-9,12-13,23H,10-11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYDFMIJSPNQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(1-(thiophene-2-carbonyl)indolin-6-yl)sulfamoyl)phenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3205723.png)

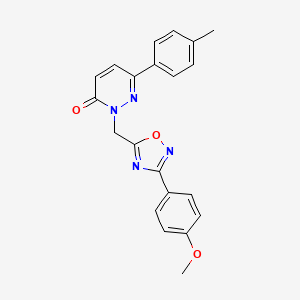

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one](/img/structure/B3205788.png)

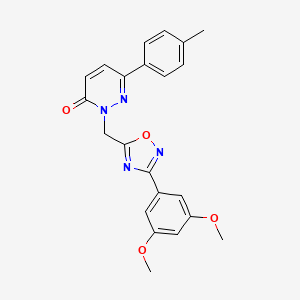

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205809.png)